![molecular formula C18H22N2O4S B5561956 (3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid
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Description
(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid is 362.13002836 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Diversity and Synthetic Applications
Molecular Diversity Through Three-Component Reactions : Compounds structurally related to pyrrolidine and carboxylic acid have been used to achieve functionalized pyrrolizines, thiazoles, and pyrroles through three-component reactions, demonstrating high diastereoselectivity and good yields. These reactions are pivotal in creating molecular diversity for pharmaceutical applications (Chen et al., 2016).
Antimicrobial Activity : Thiazole and pyrrolidine derivatives have shown promising antimicrobial and antimycobacterial activities, making them potential candidates for developing new antimicrobial agents. The structural modifications in these compounds significantly influence their biological activity, indicating the potential for the targeted compound to be explored in similar contexts (Nural et al., 2018).
Supramolecular Aggregation : The study of thiazolo[3, 2-a]pyrimidines has provided insights into the conformational features and supramolecular aggregation patterns influenced by structural modifications. These findings are relevant for understanding the physical properties and reactivity of compounds with similar molecular frameworks (Nagarajaiah & Begum, 2014).
Chemical Synthesis and Functionalization : The synthesis and functionalization of cyclic amines, including pyrrolidine derivatives, through redox-annulations with α,β-unsaturated carbonyl compounds have been explored. These methodologies provide pathways for the synthesis of ring-fused pyrrolines, pyrroles, and pyrrolidines, highlighting the versatility of pyrrolidine-based compounds in synthetic chemistry (Kang et al., 2015).
properties
IUPAC Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-11-19-12(10-25-11)7-20-8-14(15(9-20)18(21)22)13-5-4-6-16(23-2)17(13)24-3/h4-6,10,14-15H,7-9H2,1-3H3,(H,21,22)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELYDXFDNDQSKI-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CC(C(C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CN2C[C@H]([C@@H](C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid |
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